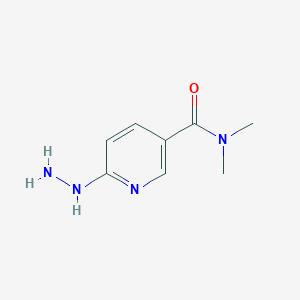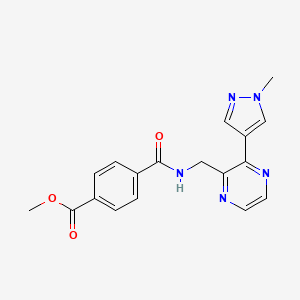![molecular formula C18H28N4O3 B2553982 3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine CAS No. 2380167-43-9](/img/structure/B2553982.png)
3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring, a piperidine ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the oxane ring. The synthetic route may involve the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and reduction.
Formation of the Oxane Ring: The oxane ring can be formed through the cyclization of a suitable diol precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methylbenzenamine: A simpler compound with a similar methoxy and methyl substitution pattern.
N-methyl-3-methoxyaniline: Another compound with a similar structure but lacking the piperidine and oxane rings.
Uniqueness
3-methoxy-N-methyl-N-{[1-(oxane-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is unique due to its complex structure, which includes multiple rings and functional groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-21(16-17(24-2)20-9-8-19-16)13-14-6-10-22(11-7-14)18(23)15-5-3-4-12-25-15/h8-9,14-15H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMXVWQCYAQESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2CCCCO2)C3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

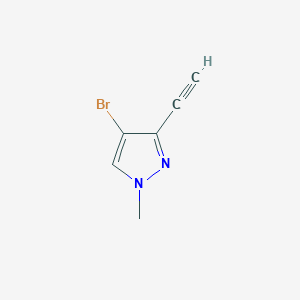
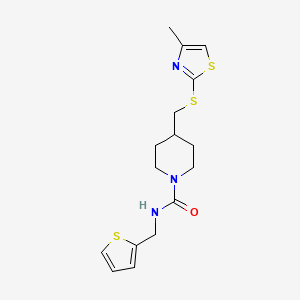
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2553903.png)
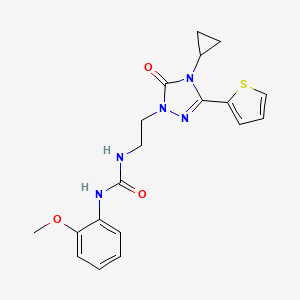
![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)
![{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B2553908.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)

